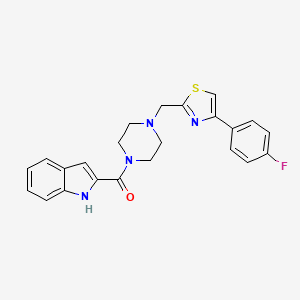
(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(1H-indol-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(1H-indol-2-yl)methanone is a useful research compound. Its molecular formula is C23H21FN4OS and its molecular weight is 420.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(1H-indol-2-yl)methanone, identified by its CAS number 1202995-65-0, is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C23H20FN5OS, with a molecular weight of 433.5 g/mol. The structure features a thiazole ring, a piperazine moiety, and an indole component, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| CAS Number | 1202995-65-0 |
| Molecular Formula | C23H20FN5OS |
| Molecular Weight | 433.5 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antitumor Activity : Research indicates that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The presence of the thiazole ring is crucial for enhancing anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .
- Anticonvulsant Properties : Some studies have shown that compounds with similar structural motifs can display anticonvulsant activity. The piperazine moiety may influence the modulation of neurotransmitter receptors, contributing to seizure control .
- Antimicrobial Effects : There is emerging evidence suggesting that thiazole-containing compounds possess antimicrobial properties, potentially acting against bacterial strains and fungi through disruption of cellular processes .
Antitumor Activity
A study evaluated the cytotoxic effects of thiazole-based compounds on human glioblastoma U251 cells and human melanoma WM793 cells. The compound demonstrated an IC50 value in the range of 10–30 µM, indicating potent anticancer activity comparable to established chemotherapeutics like doxorubicin .
Anticonvulsant Activity
In a separate investigation, the compound was tested for its anticonvulsant efficacy using animal models. Results indicated a significant reduction in seizure frequency, suggesting that the structural components may enhance GABAergic signaling pathways, thereby providing therapeutic benefits for epilepsy management .
Antimicrobial Activity
A recent study explored the antimicrobial potential of thiazole derivatives against Mycobacterium tuberculosis (Mtb). The compound exhibited selective inhibition with an IC50 value of 7.05 µM against Mtb H37Ra without acute toxicity towards normal lung fibroblast cells .
Eigenschaften
IUPAC Name |
[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-(1H-indol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4OS/c24-18-7-5-16(6-8-18)21-15-30-22(26-21)14-27-9-11-28(12-10-27)23(29)20-13-17-3-1-2-4-19(17)25-20/h1-8,13,15,25H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENLJRHFZRIIOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=C(C=C3)F)C(=O)C4=CC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














